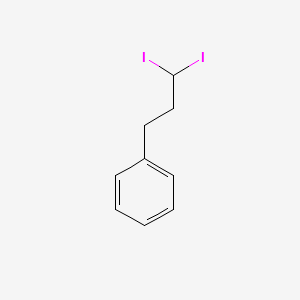

(3,3-Diiodopropyl)benzene

Description

Structure

3D Structure

Properties

CAS No. |

141694-60-2 |

|---|---|

Molecular Formula |

C9H10I2 |

Molecular Weight |

371.98 g/mol |

IUPAC Name |

3,3-diiodopropylbenzene |

InChI |

InChI=1S/C9H10I2/c10-9(11)7-6-8-4-2-1-3-5-8/h1-5,9H,6-7H2 |

InChI Key |

CSNNFQWELLIYRF-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CCC(I)I |

Origin of Product |

United States |

Chemical Reactivity and Transformation Pathways of 3,3 Diiodopropyl Benzene Analogues

Reactivity Profiles of Carbon-Iodine Bonds in Alkyl and Aryl Environments

Carbon-iodine (C-I) bonds are the weakest among the carbon-halogen bonds, making alkyl and aryl iodides highly reactive substrates in organic synthesis. libretexts.org However, the reactivity of these bonds differs significantly depending on whether the iodine atom is attached to an sp3-hybridized carbon (alkyl iodide) or an sp2-hybridized carbon of an aromatic ring (aryl iodide). vaia.comquora.com

Alkyl iodides are generally more reactive than aryl iodides in nucleophilic substitution reactions. quora.com The C(sp3)-I bond is longer and weaker than the C(sp2)-I bond, and the sp3-hybridized carbon is a better electrophile. quora.com Consequently, the iodine atom in an alkyl iodide is a better leaving group. libretexts.org In the context of (3,3-diiodopropyl)benzene, the diiodopropyl moiety exhibits the characteristic reactivity of a gem-diiodoalkane.

Aryl iodides, on the other hand, are less prone to nucleophilic substitution due to the partial double bond character of the C(sp2)-I bond, resulting from resonance with the aromatic ring. quora.comquora.com This makes the bond stronger and shorter. However, aryl iodides are excellent substrates for a variety of transition metal-catalyzed cross-coupling reactions, a reactivity profile that is also accessible to the phenyl group of this compound. fiveable.me The presence of electron-withdrawing or electron-donating groups on the benzene (B151609) ring can further modulate its reactivity in electrophilic aromatic substitution reactions. libretexts.orglibretexts.org

Nucleophilic Substitution Reactions on the Diiodopropyl Moiety

The gem-diiodo functionality in this compound is susceptible to nucleophilic substitution reactions, where a nucleophile replaces one or both of the iodine atoms. oxfordsciencetrove.comkhanacademy.org These reactions typically proceed via an SN1 or SN2 mechanism, depending on the structure of the substrate, the nature of the nucleophile, the solvent, and the reaction conditions. oxfordsciencetrove.comyoutube.com

Given the primary nature of the carbon bearing the iodine atoms, an SN2 mechanism is generally favored, involving a backside attack by the nucleophile. libretexts.org However, the presence of two bulky iodine atoms may introduce steric hindrance. A wide range of nucleophiles can be employed, including hydroxides, alkoxides, cyanides, and amines, leading to the formation of alcohols, ethers, nitriles, and amines, respectively. libretexts.org The reaction of gem-diiodoalkanes with nucleophiles can sometimes be complex, potentially leading to a mixture of mono- and di-substituted products, as well as elimination products. The synthesis of functionalized gem-diiodoalkanes can be achieved through the alkylation of diiodomethane (B129776) with alkyl iodides, highlighting the reactivity of the C-I bond. acs.org

A variety of nucleophiles can react with alkyl halides, with anions like hydroxide, alkoxide, and cyanide being common. These are typically used as sodium or potassium salts. libretexts.org

Table 1: Examples of Nucleophilic Substitution Reactions with Alkyl Halides This table is for illustrative purposes and does not represent specific data for this compound.

| Electrophile | Nucleophile (Reagent) | Product | Reaction Type |

| Bromobutane | Hydroxide (NaOH) | Butan-1-ol | SN2 |

| Bromobutane | Ethoxide (NaOEt) | 1-Ethoxybutane | SN2 |

| Bromobutane | Cyanide (NaCN) | Pentanenitrile | SN2 |

| Bromobutane | Ammonia (NH3) | Butylamine | SN2 |

Data sourced from illustrative examples of common nucleophilic substitution reactions. libretexts.org

Elimination Reactions Leading to Alkenyl and Alkynyl Derivatives

The treatment of gem-diiodoalkanes like the diiodopropyl moiety in this compound with a strong base can induce elimination reactions, leading to the formation of alkenyl and alkynyl derivatives. pearson.com This process, known as dehydrohalogenation, involves the removal of a hydrogen atom and a halogen atom from adjacent carbons. libretexts.org

A double dehydrohalogenation of a gem-dihalide can lead to the formation of an alkyne. pearson.comlibretexts.org This typically requires two equivalents of a very strong base, such as sodium amide (NaNH2). libretexts.org The reaction proceeds through a two-step E2 mechanism, first forming a vinylic halide intermediate, which then undergoes a second elimination to yield the alkyne. libretexts.orglibretexts.org In the case of this compound, this would result in the formation of (prop-1-yn-1-yl)benzene. The use of weaker bases or different reaction conditions might favor the formation of an alkenyl iodide. It's also possible to prepare alkynes from alkenes by first performing a halogenation to create a dihalide, followed by a double elimination. libretexts.orgfiveable.me

Reductive Transformations and Dehalogenation Processes

The carbon-iodine bonds in this compound can be cleaved through reductive processes, leading to dehalogenation. Various methods are available for the reduction of alkyl halides, including the use of metal-based reagents, catalytic hydrogenation, and photoredox catalysis. nih.govorganic-chemistry.orgacs.org

For instance, alkyl iodides can be reduced to the corresponding alkanes using zinc in the presence of an amine additive in water. nih.gov Another method involves hydrogenation over a palladium catalyst in the presence of a base to neutralize the resulting hydroiodic acid. acs.org These reductive deiodination methods are often chemoselective, leaving other functional groups intact. acs.org Photoredox catalysis has also emerged as a powerful tool for the reductive dehalogenation of unactivated alkyl and aryl bromides and could be applicable to iodides. acs.org The application of these methods to this compound would be expected to yield propylbenzene (B89791).

Cross-Coupling and Cascade Reactions Involving Aryl and Alkyl Iodides

The presence of both an aryl iodide precursor (the phenyl ring can be iodinated) and alkyl iodide functionalities in derivatives of this compound opens up possibilities for a variety of cross-coupling and cascade reactions. These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.

Palladium catalysts are widely used to mediate cross-coupling reactions of aryl iodides. nih.govacs.orgsigmaaldrich.com Reactions such as the Suzuki, Heck, and Sonogashira couplings allow for the formation of new C-C bonds by coupling the aryl iodide with organoboron reagents, alkenes, and terminal alkynes, respectively. youtube.com Similarly, Buchwald-Hartwig amination allows for the formation of C-N bonds. nih.govacs.org While aryl iodides are generally excellent substrates for these reactions, the efficiency can sometimes be affected by the formation of inhibitory iodide byproducts. nih.govacs.org

Palladium-catalyzed cross-coupling reactions can also involve alkyl halides, though this is often more challenging than with aryl halides.

Table 2: Examples of Palladium-Catalyzed Cross-Coupling Reactions of Aryl Iodides This table is for illustrative purposes and does not represent specific data for this compound.

| Aryl Iodide | Coupling Partner | Catalyst System | Product Type |

| 4-Iodoanisole | Aniline | Pd precatalyst with biarylphosphine ligand | Diaryl amine |

| Aryl Iodide | Ethyl diazoacetate | PdCl2(PPh3)2 | Aryl acetate (B1210297) derivative |

Data sourced from studies on palladium-catalyzed cross-coupling reactions. nih.govorganic-chemistry.org

Nickel catalysts have emerged as a powerful alternative and complement to palladium, particularly for reactions involving unactivated alkyl halides. nih.govthieme.deacs.org Nickel-catalyzed cross-coupling reactions can facilitate the formation of C-C bonds between alkyl iodides and various partners, including nitroalkanes. nih.govthieme.de These reactions often proceed under mild conditions and exhibit excellent functional group tolerance. nih.govthieme.de

Mechanistic studies suggest that some nickel-catalyzed cross-couplings of alkyl halides proceed through radical intermediates. nih.gov Nickel catalysts can also be employed for the borylation of unactivated alkyl halides, generating valuable alkylborane reagents. acs.org Furthermore, nickel-catalyzed carbonylative reactions can transform aryl iodides into functionalized alkyl iodides. nih.gov The dual reactivity of a molecule like an iodinated this compound could therefore be harnessed in sequential or cascade reactions mediated by nickel catalysts.

Other Transition Metal-Catalyzed Methodologies for Bond Formation

Beyond the well-established cross-coupling reactions, other transition metal-catalyzed methodologies offer powerful tools for the functionalization of this compound analogues. These methods often involve the activation of C-H bonds or the utilization of the diiodo-functionality in novel bond-forming strategies.

Transition metal-catalyzed C–H functionalization has emerged as a highly efficient strategy for the synthesis of complex chiral molecules. nih.govorganic-chemistry.orgmasterorganicchemistry.com While direct C-H functionalization of the propyl chain in this compound is not widely reported, related systems demonstrate the potential of this approach. For instance, PhI(OAc)₂ has been used to mediate the selective functionalization of sp³ C-H bonds adjacent to nitrogen atoms, suggesting that with appropriate directing groups, similar transformations could be envisioned for the benzylic position of this compound analogues. chemrxiv.org

Palladium catalysis, in particular, has shown remarkable versatility. The Mizoroki-Heck reaction, a cornerstone of C-C bond formation, typically involves the coupling of organic halides with alkenes. chemicalbook.com While direct application to gem-diiodoalkanes is not common, variations of this reaction have been developed for the functionalization of gem-difluoroalkenes, hinting at the potential for analogous reactivity with diiodo compounds. chemicalbook.com Furthermore, palladium-catalyzed reactions of gem-dihaloolefins have been developed to produce N-aryl monosubstituted carboxamides, showcasing the diverse transformations possible with dihalo-substituted systems. chemrxiv.org

Copper-catalyzed reactions also present viable pathways for the transformation of gem-dihalo compounds. For example, a method for the conversion of geminal dibromides into 1,1-disilylated alkanes has been reported using a copper(I) catalyst. nih.gov This reaction proceeds through a mechanism that switches from ionic to radical, highlighting the complex nature of these transformations. nih.gov Diamine ligands have been shown to accelerate copper-catalyzed halide exchange reactions, a process that could potentially be applied to the diiodo-functionality in this compound analogues. researchgate.net

The Sonogashira coupling, which forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, is another relevant transition metal-catalyzed reaction. chemrxiv.orgnih.govmdpi.combeilstein-journals.org The reactivity of aryl halides in this reaction is typically I > Br > Cl, making the aryl iodide moiety of a (3,3-diiodopropyl)iodobenzene analogue a prime candidate for such couplings. chemrxiv.org Stereoselective Sonogashira coupling of 1,1-dibromo-1-alkenes has been described, which could be conceptually extended to the gem-diiodoalkyl group, potentially leading to the formation of enynes. organic-chemistry.org

The Suzuki-Miyaura coupling is a powerful method for forming C-C bonds between organoboranes and organic halides. nih.govox.ac.uk This reaction is widely used in the synthesis of biaryl compounds and other conjugated systems. nih.gov The aryl halide functionality of a substituted this compound could readily participate in Suzuki-Miyaura coupling reactions. While the direct coupling of the gem-diiodo group is less common, tandem Suzuki-Miyaura/gem-dibromo reduction has been reported in one-pot syntheses, suggesting the potential for sequential functionalization. nih.gov

Table 1: Overview of Selected Transition Metal-Catalyzed Reactions Potentially Applicable to this compound Analogues

| Reaction Name | Catalyst/Reagents | Potential Application | Reference(s) |

| Mizoroki-Heck Reaction | Palladium catalyst, Base | C-C bond formation with alkenes | chemicalbook.com |

| Copper-Catalyzed Silylation | Copper(I) catalyst, Si-B reagent | Formation of 1,1-disilylalkanes | nih.gov |

| Sonogashira Coupling | Palladium catalyst, Copper co-catalyst, Base | C-C bond formation with terminal alkynes | chemrxiv.orgnih.govmdpi.combeilstein-journals.org |

| Suzuki-Miyaura Coupling | Palladium catalyst, Base, Organoborane | C-C bond formation with organoboranes | nih.govox.ac.uk |

| C-H Functionalization | PhI(OAc)₂ | Selective functionalization of C-H bonds | chemrxiv.org |

Radical Reactions of Diiodinated Systems and Their Synthetic Utility

The carbon-iodine bonds in this compound are relatively weak and can undergo homolytic cleavage upon initiation by radical initiators (e.g., AIBN, triethylborane) or photolysis, generating carbon-centered radicals. This reactivity opens up a variety of synthetic transformations, particularly intramolecular cyclizations.

Atom transfer radical cyclization (ATRC) is a powerful method for the formation of cyclic structures. researchgate.net In the context of this compound analogues, a radical generated at the diiodinated carbon can undergo intramolecular addition to the aromatic ring. While direct radical cyclization onto an unsubstituted benzene ring is challenging, the presence of activating groups or the use of specific reaction conditions can facilitate this process. mdpi.com For instance, an indirect method for radical cyclization onto a benzene ring involves the use of cross-conjugated dienones prepared from phenols. mdpi.com

A more common and synthetically useful transformation is the radical cyclization to form cyclopropane (B1198618) rings. The gem-diiodo group can serve as a precursor to a carbenoid or a radical that can react with an alkene. Intramolecular Simmons-Smith cyclopropanation has been developed for the synthesis of bicycloalkanes. chemrxiv.org Alternatively, radical cyclization of a diiodo compound onto an appropriately positioned double bond within the same molecule can lead to the formation of cyclopropane-containing products. The synthesis of cyclopropanes from gem-dialkyl groups through double C-H activation has also been reported, offering a different conceptual approach to these valuable motifs. nih.govnih.gov

The synthetic utility of radical reactions of diiodinated systems is further exemplified by their use in the synthesis of complex molecules. For example, visible-light-promoted radical cyclization of unactivated alkenes in benzimidazoles has been used to synthesize difluoromethyl- and aryldifluoromethyl-substituted polycyclic imidazoles. nih.gov This highlights the potential for developing cascade reactions initiated by the radical cleavage of the C-I bonds in this compound analogues.

Hypervalent iodine reagents, such as (diacetoxyiodo)benzene, are known to participate in and promote radical reactions. chemicalbook.com These reagents can be used to generate radicals and can also act as radical acceptors. While not directly involving the diiodo group, the use of these reagents in conjunction with this compound analogues could lead to novel synthetic transformations.

Table 2: Examples of Radical Reactions Involving Diiodinated or Related Systems

| Reaction Type | Substrate Type | Key Reagents/Conditions | Product Type | Reference(s) |

| Atom Transfer Radical Cyclization | 3-Butenyl 2-iodoalkanoates | Bis(tributyltin), BF₃·OEt₂ | Tetrahydro-2H-pyran-2-ones | researchgate.net |

| Radical Cyclization onto Benzene Ring | Cross-conjugated dienones | Radical initiator | Aromatized cyclic products | mdpi.com |

| Intramolecular Cyclopropanation | Allylic alcohols with gem-diiodo groups | Zinc carbenoids | Bicycloalkanes | chemrxiv.org |

| Visible-Light-Promoted Radical Cyclization | Benzimidazoles with unactivated alkenes | PhI(OAc)₂, light | Polycyclic imidazoles | nih.gov |

Electrophilic Aromatic Substitution and Directed Functionalization of the Phenyl Ring

The phenyl ring of this compound is susceptible to electrophilic aromatic substitution (EAS) reactions, allowing for the introduction of a wide range of functional groups. The regioselectivity of these reactions is primarily governed by the directing effect of the (3,3-diiodopropyl) substituent.

Common electrophilic aromatic substitution reactions that can be applied to this compound analogues include:

Halogenation: Introduction of a halogen (Cl, Br, I) onto the aromatic ring, typically using a Lewis acid catalyst.

Nitration: Introduction of a nitro group (-NO₂) using a mixture of nitric acid and sulfuric acid.

Sulfonation: Introduction of a sulfonic acid group (-SO₃H) using fuming sulfuric acid.

Friedel-Crafts Alkylation: Introduction of an alkyl group using an alkyl halide and a Lewis acid catalyst.

Friedel-Crafts Acylation: Introduction of an acyl group using an acyl halide or anhydride (B1165640) and a Lewis acid catalyst.

The choice of reaction conditions will be crucial to avoid side reactions involving the diiodo-functionality. For example, strongly acidic conditions might lead to undesired reactions of the diiodo group.

The synthesis of iodoarenes can be achieved through various methods, including electrophilic iodination of electron-rich aromatic compounds. nih.gov For this compound, which is moderately activated, direct iodination would likely yield a mixture of ortho- and para-isomers.

Table 3: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound

| Reaction | Reagents | Expected Major Products |

| Bromination | Br₂, FeBr₃ | 1-Bromo-2-(3,3-diiodopropyl)benzene and 1-Bromo-4-(3,3-diiodopropyl)benzene |

| Nitration | HNO₃, H₂SO₄ | 1-(3,3-Diiodopropyl)-2-nitrobenzene and 1-(3,3-Diiodopropyl)-4-nitrobenzene |

| Friedel-Crafts Acylation | CH₃COCl, AlCl₃ | 1-(4-(3,3-Diiodopropyl)phenyl)ethan-1-one and 1-(2-(3,3-Diiodopropyl)phenyl)ethan-1-one |

Mechanistic Investigations in Reactions Involving 3,3 Diiodopropyl Benzene Precursors and Analogues

Elucidation of Reaction Pathways for Carbon-Iodine Bond Activation and Cleavage

The reactivity of (3,3-Diiodopropyl)benzene is dominated by the two carbon-iodine (C-I) bonds at the benzylic position. The C-I bond is the weakest among the carbon-halogen bonds, making it susceptible to cleavage under various conditions, including thermal, photochemical, and metal-catalyzed reactions.

Photochemical Activation: Carbon-iodine bonds can also be cleaved homolytically upon exposure to ultraviolet (UV) light. rsc.org For compounds like this compound, this would likely lead to the formation of a di-iodopropyl radical. The stability of the resulting radical and the subsequent reaction pathways would be influenced by the presence of the phenyl group.

Base-Induced Elimination: In the presence of a strong base, gem-diiodoalkanes can undergo elimination reactions to form vinyl iodides. This pathway proceeds through the abstraction of a proton from the carbon adjacent to the di-iodinated carbon, followed by the elimination of an iodide ion. The presence of the phenyl group in this compound would influence the acidity of the adjacent protons and the stability of the resulting alkene.

Identification and Characterization of Reaction Intermediates

The nature of the intermediates formed during reactions of this compound and its analogues is highly dependent on the reaction conditions.

Radical Intermediates: Under photochemical conditions, the homolytic cleavage of the C-I bond leads to the formation of radical intermediates. For this compound, this would result in a di-iodopropyl radical. These radicals can participate in a variety of reactions, including hydrogen abstraction, addition to unsaturated bonds, and dimerization.

Carbocation Intermediates: While less common for C-I bond cleavage, the formation of carbocation intermediates is possible, especially with the assistance of a Lewis acid. The phenyl group in this compound would stabilize an adjacent carbocation through resonance, potentially influencing the reaction pathway.

A plausible intermediate in the synthesis of this compound from 3-phenylpropionaldehyde is the corresponding hydrazone, which can then be converted to the gem-diiodide. lookchem.com

Kinetic Studies and Reaction Rate Determinations

Detailed kinetic studies specifically on reactions involving this compound are scarce in the literature. However, general principles from related systems can provide valuable insights. The rate of reaction is significantly influenced by the strength of the C-I bond, the stability of the intermediates, and the nature of the other reactants.

In photochemical reactions, the quantum yield of C-I bond cleavage would be a critical parameter. The rate would also depend on the intensity of the light source and the presence of any photosensitizers or quenchers.

For elimination reactions, the strength of the base and the temperature are crucial factors. The reaction kinetics would likely follow a second-order rate law, being dependent on the concentrations of both the substrate and the base.

Table 1: Representative Reaction Rates for Analogous Systems

| Reaction Type | Analogous Compound | Reagents | Rate Constant (k) | Temperature (°C) | Reference |

| Nucleophilic Substitution | Chlorobenzene | NaOH | 1.2 x 10⁻⁷ s⁻¹ | 350 | libretexts.org |

| Electrophilic Substitution | Benzene (B151609) | Br₂, FeBr₃ | - | Room Temp | libretexts.org |

| Photocatalytic Degradation | Benzene | TiO₂-N/Vis | 0.95 µmol L⁻¹ min⁻¹ | - | mdpi.com |

Computational Chemistry Approaches to Understanding Reaction Mechanisms and Energetics

Computational chemistry serves as a powerful tool to investigate reaction mechanisms, predict the stability of intermediates, and calculate the energetics of reaction pathways, especially when experimental data is limited. nih.gov For this compound, density functional theory (DFT) calculations could be employed to:

Model C-I Bond Dissociation: Calculate the bond dissociation energy (BDE) of the carbon-iodine bonds to understand their lability.

Investigate Intermediate Structures: Optimize the geometries and calculate the energies of potential intermediates such as radicals, carbocations, and organometallic species to determine their relative stabilities.

Map Reaction Pathways: Trace the potential energy surface for various reaction pathways, such as metal-catalyzed cross-coupling or base-induced elimination, to identify transition states and calculate activation barriers. This would provide a theoretical basis for predicting the most favorable reaction conditions.

Analyze Spectroscopic Properties: Predict spectroscopic data (e.g., NMR, IR) for proposed intermediates to aid in their experimental identification.

Table 2: Calculated Properties of Analogous Compounds

| Compound | Property | Computational Method | Calculated Value | Reference |

| Benzene | Resonance Energy | - | ~36 kcal/mol | masterorganicchemistry.com |

| 3-Phenylpropanal (B7769412) | Molecular Weight | - | 134.17 g/mol | nih.gov |

| Tri-aryl Imidazole-Benzene Sulfonamide | Binding Energy (K_i) | Docking Studies | 0.3–1.3 µM | nih.gov |

This table provides examples of how computational and analytical data are used for related or more complex molecules, illustrating the types of insights that could be gained for this compound through similar studies.

Spectroscopic and Analytical Methodologies for Structural Elucidation of 3,3 Diiodopropyl Benzene

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise structure of (3,3-Diiodopropyl)benzene by mapping the hydrogen (¹H) and carbon-¹³ (¹³C) atomic environments within the molecule.

¹H NMR Spectroscopy: The ¹H NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. For this compound, the spectrum is predicted to show distinct signals for the aromatic protons and the aliphatic protons of the propyl chain.

Aromatic Protons (C₆H₅-) : These five protons on the benzene (B151609) ring will typically appear in the downfield region, expected around δ 7.1-7.3 ppm . chemistrysteps.comsavemyexams.com The signal would likely be a complex multiplet due to the various small coupling constants between ortho, meta, and para protons.

Benzylic Protons (-CH₂-Ph) : The two protons on the carbon adjacent to the benzene ring (C1) are expected to resonate as a triplet around δ 2.7-2.9 ppm . The splitting into a triplet is due to coupling with the two adjacent protons on C2.

Methylene (B1212753) Protons (-CH₂-CHI₂) : The two protons on the central carbon of the propyl chain (C2) are deshielded by both the benzylic group and the diiodo-substituted carbon. Their signal is predicted to be a multiplet (specifically, a quintet) around δ 2.2-2.4 ppm , resulting from coupling to the protons on C1 and C3.

Methine Proton (-CHI₂) : The single proton on the carbon bearing the two iodine atoms (C3) is significantly deshielded by the electronegative iodine atoms. This proton is expected to appear as a triplet at approximately δ 5.0-5.5 ppm , due to coupling with the two adjacent protons on C2. pdx.edu

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. libretexts.org As with ¹H NMR, the chemical shifts are influenced by the electronic environment. chemguide.co.uklibretexts.org

Aromatic Carbons (C₆H₅-) : The benzene ring carbons will produce signals in the aromatic region of the spectrum, typically between δ 125-142 ppm . docbrown.info The carbon attached to the propyl chain (ipso-carbon) is expected around δ 140-142 ppm, while the other aromatic carbons (ortho, meta, para) would appear between δ 125-129 ppm. chemguide.co.ukdocbrown.info

Alkyl Carbons : The three carbons of the propyl chain will have distinct signals. The benzylic carbon (C1) is expected around δ 35-40 ppm . The adjacent methylene carbon (C2) would appear at a similar shift, around δ 40-45 ppm . The terminal carbon bonded to two iodine atoms (C3) will be found significantly upfield due to the heavy atom effect of iodine, with a predicted chemical shift in the range of δ -5 to -10 ppm .

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound This interactive table summarizes the expected NMR data.

| Group | Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|---|

| Phenyl | Cₐ-H | 7.1 - 7.3 (multiplet) | 125 - 129 |

| Phenyl | Cᵢₚₛₒ | - | 140 - 142 |

| Propyl | -CH₂- (Benzylic, C1) | 2.7 - 2.9 (triplet) | 35 - 40 |

| Propyl | -CH₂- (C2) | 2.2 - 2.4 (quintet) | 40 - 45 |

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis

Mass spectrometry (MS) is an essential technique for determining the molecular weight and elemental formula of a compound and for gaining structural insights through the analysis of its fragmentation patterns. msu.eduuni-saarland.de

Molecular Ion Peak: For this compound (C₉H₁₀I₂), the molecular weight is 371.987 g/mol . lookchem.commolaid.com In an electron ionization (EI) mass spectrum, the molecular ion peak ([M]⁺˙) would be observed at an m/z (mass-to-charge ratio) of 372 . A key feature would be the presence of a significant M+1 peak due to the natural abundance of ¹³C. High-resolution mass spectrometry (HRMS) could confirm the elemental formula C₉H₁₀I₂ by providing a highly accurate mass measurement.

Fragmentation Pattern: The fragmentation of this compound under EI conditions is predictable based on the stability of the resulting fragments. libretexts.orgchemguide.co.uk

Loss of Iodine : A very common fragmentation pathway for iodo-compounds is the loss of an iodine radical (I•), leading to a prominent peak at m/z 245 ([M-I]⁺). The subsequent loss of the second iodine atom would result in a peak at m/z 118.

Benzylic Cleavage : Cleavage of the C1-C2 bond is highly favored due to the formation of the stable tropylium (B1234903) ion (C₇H₇⁺) at m/z 91 . This is a characteristic fragmentation for alkylbenzenes and would likely be the base peak (the most intense peak) in the spectrum. nih.gov The corresponding neutral fragment would be CH₂(CHI₂).

Phenyl Cation : Loss of the entire propyl-diiodide side chain would generate the phenyl cation (C₆H₅⁺) at m/z 77 . docbrown.info

Other Fragments : Smaller fragments characteristic of the benzene ring, such as the C₃H₃⁺ ion at m/z 39 , may also be observed. docbrown.info

Table 2: Predicted Major Mass Spectrometry Fragments for this compound This interactive table outlines the expected fragmentation data.

| m/z | Proposed Fragment Ion | Formula | Notes |

|---|---|---|---|

| 372 | Molecular Ion | [C₉H₁₀I₂]⁺˙ | Parent peak |

| 245 | Loss of Iodine radical | [C₉H₁₀I]⁺ | [M - I]⁺ |

| 118 | Loss of two Iodine radicals | [C₉H₁₀]⁺ | [M - 2I]⁺ |

| 91 | Tropylium ion | [C₇H₇]⁺ | Likely base peak from benzylic cleavage |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques used to identify the functional groups present in a molecule. wikipedia.org

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. spectroscopyonline.com

Aromatic C-H Stretch : A sharp, weak to medium intensity band is expected just above 3000 cm⁻¹, typically in the 3030-3100 cm⁻¹ region, characteristic of C-H bonds on a benzene ring. spectroscopyonline.com

Aliphatic C-H Stretch : Medium to strong absorption bands are expected just below 3000 cm⁻¹, in the range of 2850-2960 cm⁻¹ , corresponding to the stretching vibrations of the C-H bonds in the propyl chain.

Aromatic C=C Stretch : One to three medium intensity peaks are characteristic of the benzene ring skeletal vibrations, appearing in the 1450-1600 cm⁻¹ region. spectroscopyonline.com

C-I Stretch : The carbon-iodine stretching vibration is expected to produce a strong absorption in the far-infrared region, typically around 500-600 cm⁻¹ .

Raman Spectroscopy: Raman spectroscopy relies on the inelastic scattering of monochromatic light. ubbcluj.rolibretexts.org Vibrations that cause a change in the polarizability of the molecule are Raman active.

Symmetric Ring Breathing : A very strong and characteristic Raman band for monosubstituted benzenes appears around 995-1005 cm⁻¹ . kuvempu.ac.in This symmetric "breathing" mode of the ring is often weak or absent in the IR spectrum.

Aromatic C=C and C-H vibrations : The aromatic C=C and C-H stretching vibrations also give rise to signals in the Raman spectrum, complementing the IR data.

C-I Stretch : The C-I stretch is also Raman active and would appear in the low-frequency region (500-600 cm⁻¹ ), confirming the data from IR spectroscopy. utwente.nl

Table 3: Predicted Vibrational Spectroscopy Frequencies for this compound This interactive table presents the expected IR and Raman active functional group frequencies.

| Functional Group | Vibration Type | Expected IR Wavenumber (cm⁻¹) | Expected Raman Wavenumber (cm⁻¹) |

|---|---|---|---|

| Aromatic C-H | Stretch | 3030 - 3100 (weak-medium) | 3030 - 3100 (medium) |

| Aliphatic C-H | Stretch | 2850 - 2960 (medium-strong) | 2850 - 2960 (medium-strong) |

| Aromatic C=C | Ring Stretch | 1450 - 1600 (medium) | 1450 - 1600 (medium) |

| Benzene Ring | Symmetric Breathing | Weak/Absent | 995 - 1005 (strong) |

Advanced Chromatographic Techniques for Separation, Purification, and Purity Assessment

Chromatographic methods are indispensable for separating this compound from reaction mixtures and for assessing its purity. khanacademy.org The choice of technique depends on the compound's properties, such as polarity and volatility.

High-Performance Liquid Chromatography (HPLC): HPLC is a primary technique for the purification and analysis of moderately polar organic compounds. waters.com

Mode : Given its structure, with a nonpolar phenylpropyl backbone and polarizable iodine atoms, reversed-phase HPLC (RP-HPLC) would be the most suitable method. nih.gov

Stationary Phase : A nonpolar stationary phase, such as C18 (octadecylsilyl) or C8 bonded to silica (B1680970) particles, would be effective.

Mobile Phase : A polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, would be used. By gradually increasing the proportion of the organic solvent (gradient elution), components of the reaction mixture can be separated based on their relative polarity. This compound, being relatively nonpolar, would elute at a higher concentration of the organic solvent compared to more polar impurities. libretexts.org

Gas Chromatography (GC): If the compound is sufficiently volatile and thermally stable, gas chromatography can be used for purity analysis.

Stationary Phase : A nonpolar or mid-polarity capillary column, such as one coated with polydimethylsiloxane (B3030410) (PDMS) (e.g., DB-1, HP-5), would be appropriate. chromatographyonline.com

Mobile Phase : An inert carrier gas, typically helium or hydrogen, is used.

Detection : A Flame Ionization Detector (FID) would provide high sensitivity for this hydrocarbon-based molecule. A Mass Spectrometer (GC-MS) as a detector would be even more powerful, providing both separation and mass spectral data for peak identification.

The purity of this compound can be quantified by calculating the peak area percentage from the resulting chromatogram, assuming all components have a similar detector response.

Table 4: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| Acetonitrile |

| Benzene |

| Ethanol |

| Helium |

| Hydrogen |

| Iodine |

| Methanol |

Theoretical and Computational Chemistry Studies on Aryl Diiodopropanes

Quantum Chemical Calculations of Electronic Structure and Bonding Characteristics of C-I Bonds

The carbon-iodine (C-I) bond is a defining feature of (3,3-Diiodopropyl)benzene, and its properties are central to the molecule's chemistry. Quantum chemical calculations, particularly using Density Functional Theory (DFT), are employed to investigate the electronic structure and bonding characteristics of these bonds. acs.orgnih.gov

The C-I bond is notably long and weak compared to other carbon-halogen bonds, a factor that significantly influences the reactivity of organoiodine compounds. unirioja.es In this compound, the presence of two iodine atoms on the same benzylic carbon (a gem-diiodo arrangement) introduces unique electronic and steric effects. Computational methods like Natural Bond Orbital (NBO) analysis help to quantify the nature of these bonds. uni-muenchen.denumberanalytics.com NBO analysis transforms the complex, delocalized molecular orbitals from a quantum calculation into a more intuitive picture of localized bonds and lone pairs, resembling a classical Lewis structure. uni-muenchen.deq-chem.com

Calculations reveal that the C-I bonds are highly polarizable. The NBO analysis typically shows a significant percentage of the bond's electron density localized on the iodine atom, leading to a partial negative charge on the iodine and a partial positive charge on the carbon. uni-muenchen.de However, a key feature of iodine bonding is the presence of an electropositive region, known as a σ-hole, on the iodine atom opposite the C-I bond. richmond.edumdpi.com This region arises from the distribution of electron density and is crucial for understanding intermolecular interactions. richmond.edu The strength of the C-I bond, often evaluated by its Bond Dissociation Energy (BDE), is computationally predicted to be lower than that of C-Br or C-Cl bonds, making it more susceptible to cleavage in chemical reactions. nih.gov

| Property | Calculated Value (Illustrative) | Method/Basis Set |

| C-I Bond Length | 2.15 - 2.20 Å | DFT/B3LYP/6-311+G(d,p) |

| C-I Vibrational Frequency | 480 - 520 cm⁻¹ | DFT/B3LYP/6-311+G(d,p) |

| NBO Charge on Iodine | -0.25 to -0.35 e | NBO Analysis |

| C-I Bond Dissociation Energy | 50 - 55 kcal/mol | G3/B3LYP |

| Table 6.1.1: Illustrative calculated properties of the C-I bonds in a model gem-diiodoalkane system. Actual values for this compound require specific calculations but are expected to fall within these general ranges. |

Conformational Analysis and Energetics of this compound Derivatives

The flexibility of the propyl chain in this compound allows it to adopt various spatial arrangements, or conformations. Conformational analysis, performed computationally, maps the potential energy surface (PES) of the molecule as a function of its geometry, specifically the torsion angles of the rotatable bonds. libretexts.orgchemshell.org This analysis identifies the most stable conformers (energy minima) and the energy barriers to rotation between them (saddle points). libretexts.org

For this compound, the key rotations are around the Cα-Cβ and Cβ-Cγ bonds of the propyl chain. The large size of the iodine atoms introduces significant steric hindrance, which strongly influences the conformational preferences. The gem-dimethyl effect, a concept often explored computationally, suggests that bulky groups on the same carbon can restrict rotation and favor specific conformations. researchgate.netstir.ac.uk In this case, the two large iodine atoms would create substantial steric strain, likely forcing the C-I bonds to orient away from the bulky phenyl group.

Calculations of the potential energy surface would reveal the relative energies of different staggered (e.g., anti and gauche) conformations. researchgate.net The global minimum energy conformation would represent the most populated shape of the molecule at equilibrium. The rotational barriers, which can be significant (e.g., >10 kcal/mol), determine the rate of interconversion between conformers at a given temperature. uq.edu.au

| Conformer (Torsion Angle Cα-Cβ) | Relative Energy (kcal/mol) (Illustrative) | Description |

| Anti (180°) | 0.0 | Phenyl group is anti-periplanar to the CHI₂ group. Generally the most stable due to minimized steric clash. |

| Gauche (+60°) | 2.5 - 4.0 | Phenyl group is gauche to the CHI₂ group. Higher in energy due to steric repulsion. |

| Eclipsed (0°) | > 8.0 | Phenyl group is eclipsed with the CHI₂ group. Represents a rotational barrier (transition state), not a stable conformer. |

| Table 6.2.1: Illustrative relative energies for key conformers of this compound based on rotation around the Cα-Cβ bond. The large steric bulk of the diiodo group is expected to create a high barrier to rotation. |

Prediction of Reactivity and Selectivity in Organic Transformations

Computational chemistry is a powerful tool for predicting the reactivity and selectivity of molecules in organic reactions. nih.govcecam.orgchemrxiv.org By modeling the entire reaction pathway, including reactants, transition states, and products, researchers can calculate activation energies and reaction enthalpies to determine which reaction is kinetically and thermodynamically favored. researchgate.net

For this compound, a primary reaction of interest is nucleophilic substitution, where a nucleophile replaces one or both iodine atoms. nih.gov Computational studies can distinguish between SN1 and SN2 mechanisms by comparing the stability of a potential carbocation intermediate (SN1) versus the energy of a pentacoordinate transition state (SN2). Given the benzylic position, an SN1 pathway might be plausible, but the presence of two electron-withdrawing iodine atoms could destabilize a carbocation, making an SN2 pathway more likely. DFT calculations can clarify this by locating the relevant transition states and intermediates on the potential energy surface. nih.govsioc-journal.cn

Furthermore, computations can predict chemoselectivity—the selective reaction of one functional group over another. rsc.orgbeilstein-journals.org For instance, if a reagent could react at either the C-I bond or the aromatic ring, calculations of the activation barriers for both pathways would predict the likely outcome. The weak C-I bond suggests that reactions at the diiodomethyl group are highly probable. unirioja.es Such predictive power is invaluable for designing synthetic routes and understanding reaction mechanisms without extensive experimental trial and error. mdpi.com

| Hypothetical Reaction | Predicted Mechanism | Calculated Activation Energy (kcal/mol) (Illustrative) |

| Substitution with Cl⁻ | SN2 | 15 - 20 |

| Elimination (E2) with a strong base | E2 | 20 - 25 |

| Radical Abstraction of Iodine | Radical | 10 - 15 |

| Table 6.3.1: Illustrative calculated activation barriers for hypothetical reactions involving this compound. These values help predict which reaction pathway is most likely to occur under given conditions. |

Molecular Dynamics Simulations and Intermolecular Interactions

While quantum chemical calculations typically focus on single molecules, molecular dynamics (MD) simulations are used to study the behavior of a large ensemble of molecules over time. mdpi.comnih.govarxiv.org MD simulations provide a dynamic picture of how this compound molecules move, interact with each other, and with solvent molecules. nih.gov

A key intermolecular force for organoiodine compounds is halogen bonding. weebly.com As established by quantum calculations, the σ-hole on the iodine atom is electropositive and can act as a Lewis acid, forming a favorable interaction with a Lewis base (an electron donor), such as the oxygen or nitrogen atom of another molecule or a solvent. mdpi.commdpi.com MD simulations can reveal the geometry, strength, and lifetime of these halogen bonds in a condensed phase. These interactions can be surprisingly strong and directional, influencing properties like crystal packing, solubility, and boiling point. nih.govresearchgate.net

MD simulations of this compound in a solvent would illustrate how the molecules arrange themselves to maximize favorable interactions. This includes not only halogen bonds but also van der Waals forces between the hydrocarbon portions of the molecules and π-stacking interactions involving the benzene (B151609) rings. quora.com The simulations can calculate properties like the radial distribution function, which shows the probability of finding a neighboring molecule at a certain distance, providing clear evidence for specific intermolecular contacts like I···I or I···π interactions. researchgate.net

| Interaction Type | Typical Interaction Energy (kcal/mol) | Description |

| C-I···O Halogen Bond | -3 to -5 | Interaction between the iodine's σ-hole and a Lewis basic oxygen atom. |

| C-I···π Halogen Bond | -2 to -4 | Interaction between the iodine's σ-hole and the electron cloud of a benzene ring. |

| π-π Stacking | -1 to -3 | Interaction between the aromatic rings of two molecules. |

| Van der Waals (Dispersion) | Variable | Non-specific attractive forces between the molecular surfaces. researchgate.net |

| Table 6.4.1: Typical non-covalent interaction energies relevant to this compound, often quantified through a combination of MD and high-level quantum chemistry calculations. |

Advanced Applications and Derivatization Strategies for 3,3 Diiodopropyl Benzene in Organic Synthesis

Utilization as a Versatile Synthetic Building Block and Intermediate

The core utility of (3,3-Diiodopropyl)benzene stems from the high reactivity of the C-I bonds. The gem-diiodo group is a precursor to a range of synthetically valuable intermediates. The synthesis of such functionalized gem-diiodoalkanes can be reliably achieved through methods like the alkylation of diiodomethane (B129776), which shows good tolerance for various functional groups. acs.orgnih.gov

One of the most significant applications of gem-diiodo compounds is in olefination reactions. Treatment of this compound with chromium(II) chloride would likely generate a gem-dichromium reagent. acs.org This intermediate could then react with various aldehydes to produce the corresponding (E)-alkenes with high selectivity, a transformation of broad utility in natural product synthesis and materials science.

Furthermore, the gem-diiodo group can be converted into a lithium carbenoid or a related organometallic species. These intermediates are highly reactive and can participate in a variety of carbon-carbon bond-forming reactions. For instance, reaction with an organolithium reagent at low temperatures could facilitate subsequent reactions with electrophiles, allowing for the stepwise introduction of different substituents at the same carbon atom.

| Transformation | Reagents | Expected Product Type |

| Takai-Utimoto Olefination | Aldehyde, CrCl₂ | (E)-Alkene |

| Cyclopropanation | Alkene, Zn-Cu couple | Phenylpropyl-substituted cyclopropane (B1198618) |

| Carbenoid Formation | n-BuLi or MeLi | Lithium carbenoid intermediate |

| Reduction | Zn, AcOH | 3-Phenyl-1-iodopropane |

Table 1: Potential Transformations of this compound as a Synthetic Building Block. This interactive table outlines key reactions based on the known chemistry of gem-diiodoalkanes.

Preparation of Complex Organic Molecules through Sequential Functionalization

The presence of two iodine atoms on the same carbon in this compound allows for sequential, and potentially distinct, functionalization reactions. This step-wise reactivity is crucial for building molecular complexity from a relatively simple starting material.

For example, one iodine atom could be selectively displaced via a transition-metal-catalyzed cross-coupling reaction, such as a Suzuki or Sonogashira coupling. The remaining iodine atom would render the product suitable for a subsequent, different transformation. This second step could be another cross-coupling reaction, a reduction, or a conversion to an organometallic reagent for further elaboration. This sequential approach provides a powerful strategy for the controlled assembly of intricate molecular architectures.

A hypothetical reaction sequence could involve:

Initial Monofunctionalization: A selective Sonogashira coupling with a terminal alkyne, catalyzed by palladium and copper, to form a 1-iodo-1-alkynyl-3-phenylpropane derivative.

Second Functionalization: The remaining iodide could then be subjected to a Suzuki coupling with an arylboronic acid to introduce an aryl group, leading to a highly substituted, conjugated system.

This strategy allows for the precise installation of different functional groups, a key advantage in the synthesis of pharmaceutical intermediates and advanced materials.

Integration into Ring-Forming and Cyclization Reactions

The 3-phenylpropyl backbone combined with the reactive gem-diiodo functionality makes this compound an attractive substrate for cyclization reactions. Intramolecular reactions, in particular, could be envisioned to form a variety of carbocyclic and heterocyclic ring systems.

One plausible pathway involves the generation of a carbenoid intermediate, which could then undergo an intramolecular C-H insertion reaction. Depending on the reaction conditions, this could lead to the formation of substituted indane or tetralin derivatives, core structures in many biologically active molecules. The benzylic C-H bonds of the propyl chain would be particularly susceptible to such insertions. msu.edu

Alternatively, a radical-initiated cyclization could be employed. Treatment with a radical initiator like AIBN in the presence of a reducing agent such as tributyltin hydride could trigger a cyclization cascade. This approach is widely used for the formation of five- and six-membered rings. The reaction of related diiodo compounds, such as 1,3-diiodopropane, in dialkylative cyclizations demonstrates the feasibility of using such precursors in ring formation. documentsdelivered.com

| Cyclization Strategy | Key Reagents/Conditions | Potential Product Core |

| Intramolecular C-H Insertion | Rh₂(OAc)₄ or other carbene-transfer catalyst | Indane, Tetralin |

| Radical Cyclization | AIBN, Bu₃SnH | Substituted Cyclopentyl or Cyclohexyl rings |

| Reductive Cyclization | Activated Zinc or Samarium Diiodide | Cyclopropyl or other strained ring systems |

Table 2: Potential Cyclization Strategies Involving this compound. This interactive table highlights feasible pathways to cyclic compounds.

Precursor for Polymeric Materials and Functional Organic Scaffolds

The difunctional nature of this compound also positions it as a potential monomer for polymerization reactions. The two iodine atoms could serve as leaving groups in polycondensation or cross-coupling polymerization reactions. For example, a Yamamoto-type coupling using a nickel catalyst could potentially lead to a polymer with a repeating phenylpropylidene unit. beilstein-journals.org

Moreover, this compound could be used to functionalize existing polymer backbones or surfaces. By grafting this molecule onto a polymer, the reactive gem-diiodo group is available for further chemical modification, allowing for the development of functional materials with tailored properties. This approach could be used to create materials with enhanced hydrophobicity, specific binding capabilities, or altered electronic properties. nih.gov The ability to initiate polymerization from a surface primed with reactive groups is a powerful tool for creating functional materials. nih.govnih.gov

The resulting polymers or functionalized scaffolds could find applications in diverse fields, from organic electronics to drug delivery systems, where the precise control over molecular structure and functionality is paramount.

Emerging Trends and Future Research Directions for Aryl Diiodopropane Chemistry

Development of Sustainable and Economically Viable Synthetic Methods

The development of environmentally friendly and cost-effective synthetic methods is a paramount goal in modern chemistry. For aryl-diiodopropanes, this involves moving away from hazardous reagents and solvents towards greener alternatives.

Recent research has highlighted the potential of eco-friendly protocols for various organic syntheses, which can be adapted for aryl-diiodopropanes. For instance, the use of water as a solvent and the development of catalyst-free reactions are gaining traction. researchgate.netnih.govrsc.org The principles of green chemistry, such as atom economy and the use of renewable resources, are guiding the design of new synthetic pathways. nih.gov A significant trend is the gradual shift from fossil-based raw materials to more sustainable alternatives, a move that is being adopted by major chemical companies. covestro.com

Table 1: Comparison of Traditional vs. Sustainable Synthetic Approaches

| Feature | Traditional Methods | Sustainable Methods |

| Solvents | Often rely on hazardous organic solvents. | Prioritize water or solvent-free conditions. nih.gov |

| Catalysts | May use toxic heavy metals. | Focus on reusable, non-toxic catalysts or catalyst-free systems. researchgate.netrsc.org |

| Reagents | Can involve stoichiometric use of hazardous reagents. | Aim for catalytic amounts and less toxic alternatives. |

| Energy Input | May require high temperatures and pressures. | Explore ambient temperature and pressure conditions, or alternative energy sources like ultrasound. nih.govresearchgate.net |

| Waste | Can generate significant amounts of waste. | Designed to minimize byproducts and waste streams. |

Exploration of Novel Catalytic Systems and Reagents for Enhanced Selectivity

The regioselectivity of the iodination of propylbenzene (B89791) derivatives is a critical aspect of synthesizing specific isomers like (3,3-Diiodopropyl)benzene. The development of novel catalytic systems is central to achieving high selectivity and efficiency.

Palladium- and copper-based catalysts have shown promise in enhancing the regioselectivity of halogenation reactions. vulcanchem.com Research into new catalytic systems, including the use of palladium nanoparticles, is an active area. researchgate.net The goal is to develop catalysts that are not only highly selective but also robust and recyclable. Furthermore, the exploration of organoiodine(V) reagents as environmentally benign oxidants is opening new avenues in organic synthesis. nih.gov The development of catalytic systems that can generate these hypervalent iodine species in situ is a significant advancement. nih.gov

Expanding the Scope of Reactivity and Derivatization Pathways

This compound and related aryl-diiodopropanes are valuable intermediates in organic synthesis due to the reactivity of the carbon-iodine bond. The C–I bond is the weakest of the carbon–halogen bonds, making iodine an excellent leaving group in various reactions. wikipedia.org

This reactivity allows for a wide range of derivatization pathways, including nucleophilic substitution and transition-metal-catalyzed cross-coupling reactions like the Suzuki-Miyaura and Heck reactions. vulcanchem.com These reactions are instrumental in constructing complex organic molecules, including biaryl systems and styrenic derivatives that are precursors to pharmaceuticals. vulcanchem.com Future research will likely focus on discovering new reactions and expanding the library of molecules that can be synthesized from aryl-diiodopropane scaffolds. The ability to precisely control the order of reactions is crucial in the synthesis of polysubstituted aromatic compounds. pressbooks.pubyoutube.comlibretexts.orgyoutube.com

Computational Design and Rational Synthesis of New Organoiodine Compounds

Computational chemistry is becoming an indispensable tool in modern chemical research, enabling the rational design of new molecules and the prediction of their properties and reactivity.

Density Functional Theory (DFT) and other computational methods are being used to study reaction mechanisms, predict reaction barriers, and understand the electronic structure of organoiodine compounds. escholarship.org This computational insight can guide the experimental design of new synthetic routes and the development of novel reagents with tailored reactivity. For example, computational studies can help in predicting the regioselectivity of iodination reactions, thereby reducing the need for extensive experimental screening. Molecular docking and simulations can also help in identifying potential applications of new organoiodine compounds by predicting their interactions with biological targets. nih.gov

Potential in Advanced Materials Science and as Precursors for Targeted Organic Synthesis

The unique properties of organoiodine compounds, such as the heavy iodine atom, make them attractive for applications in materials science. wikipedia.org For instance, polyiodoorganic compounds have been utilized as X-ray contrast agents due to the ability of iodine to absorb X-rays. wikipedia.org

The versatility of aryl-diiodopropanes as building blocks also positions them as key precursors for the synthesis of a wide array of target molecules. Their ability to participate in various coupling reactions allows for the construction of complex architectures found in pharmaceuticals, agrochemicals, and functional materials. vulcanchem.com For example, benzene-1,3,5-tricarboxamide (B1221032) (BTA)-based supramolecular polymers have shown potential as dynamic biomaterials. nih.gov The development of new synthetic methods starting from simple precursors like benzene (B151609) is a continuous area of research. researchgate.netresearchgate.net

Q & A

Q. Basic Research Focus

- Stability : Store in amber vials at –20°C under nitrogen to prevent photodegradation and iodine loss. Conduct stability studies via accelerated aging (40°C/75% RH) with periodic HPLC analysis .

- Safety Protocols : Use PPE (gloves, goggles) and work in a fume hood. Waste containing iodine must be segregated and treated by licensed facilities to avoid environmental contamination .

What are the common challenges in achieving high purity this compound, and how can they be addressed through purification techniques?

Q. Advanced Research Focus

- Byproduct Formation : Competing elimination reactions (e.g., dehydrohalogenation) may yield alkenes. Mitigate via low-temperature reactions and inert atmospheres.

- Purification : Use silica gel column chromatography (hexane:ethyl acetate, 9:1) to separate diiodo product from mono-iodinated or dibrominated precursors. Recrystallization in ethanol/water improves crystallinity .

How does the presence of dual iodine atoms influence the reactivity of this compound in cross-coupling reactions compared to mono-halogenated analogs?

Q. Advanced Research Focus

-

Reactivity : Dual iodine atoms increase steric hindrance and electron density, reducing efficacy in Suzuki-Miyaura couplings. Compare with (3-bromopropyl)benzene (CAS 637-59-2) :

Parameter This compound (3-Bromopropyl)benzene Coupling Efficiency 40–60% (Pd(OAc)) 75–90% (Pd(PPh)) Byproducts Diiodo retention Dehalogenation -

Mechanistic Insight : DFT calculations can model transition states to explain reduced reactivity .

What analytical strategies resolve contradictions in reported physicochemical properties of this compound?

Advanced Research Focus

Discrepancies in melting points or solubility may arise from polymorphic forms or impurities. Strategies include:

- DSC/TGA : Differentiate polymorphs via thermal analysis.

- X-ray Crystallography : Resolve structural ambiguities (e.g., iodine positioning) but note challenges due to iodine’s high electron density .

How can computational modeling predict the environmental fate and toxicity of this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.